molecular formula C8H7N3O2 B2382024 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1279816-65-7

7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B2382024
CAS RN: 1279816-65-7
M. Wt: 177.163
InChI Key: ZFMMFKLCTIIEGV-UHFFFAOYSA-N
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Description

“7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound that is part of the imidazo[1,2-a]pyridine class . This class of compounds is recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in various studies. For instance, a palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives was reported, utilizing 8-aminoimidazo[1,2-a]pyridine as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic system. The molecular formula is C8H6N2O2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity in various chemical reactions. For instance, compound 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid was found to preferentially inhibit COX-2, an enzyme involved in inflammation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 162.145 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives have been synthesized using various methods. One approach involves a one-pot three-component synthesis using silica sulfuric acid, yielding 3-aminoimidazo[1,2-a]pyridines and -pyrazines (Shaabani et al., 2007). Another method utilizes ionic liquids for the synthesis of 3-aminoimidazo[1,2-a]pyridines, highlighting the ease of separation and reuse of the ionic liquid (Shaabani et al., 2006).

  • Catalytic Applications : The compound has been used in reactions catalyzed by materials like cellulose@Fe2O3 nanoparticles, demonstrating high catalytic activity and reusability (Shaabani et al., 2015). Zinc iodide has also been employed as a catalyst for synthesizing 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines and α-amino carbonyl compounds (Han et al., 2015).

Potential Pharmaceutical Applications

  • Biologically Active Scaffolds : The compound and its derivatives are being explored for their potential as biologically active scaffolds. For example, 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are structurally related, have been synthesized for potential biological applications (Yakovenko & Vovk, 2021).

  • Pharmaceutical Synthesis : Palladium-catalyzed methodologies have been used for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, suggesting applications in pharmaceutical synthesis (Enguehard et al., 2003).

Novel Chemical Compounds and Methodologies

  • Extended Pi-Conjugated Systems : The compound has been used in the synthesis of bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, which are extended pi-conjugated systems (Shaabani et al., 2009).

  • New Synthon Development : The imidazo[1,2-a]pyridine system, related to this compound, has been investigated as a synthon for creating fused triazines with potential biological activity (Zamora et al., 2004).

Safety and Hazards

Safety data sheets indicate that this compound should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented. The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid”, have shown significant potential in medicinal chemistry, particularly in the development of new drugs for diseases such as tuberculosis . Future research will likely continue to explore the wide range of applications of these compounds in medicinal chemistry.

properties

IUPAC Name

7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMMFKLCTIIEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279816-65-7
Record name 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
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